

Cyclomethycaine aminoester local anesthetic classification

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Compound Focus: Cyclomethycaine

CAS No.: 139-62-8

Cat. No.: S597143

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Chemical Classification and Resolution of Discrepancy

The classification of **cyclomethycaine** is contradictory across different sources. The table below summarizes the core conflict and its resolution based on chemical structure.

Aspect	Conflicting Classification (Amide)	Resolved Classification (Ester) & Evidence
Class	Stated as an "amide-type" local anesthetic [1].	Classified as an ester-type local anesthetic, specifically an "ester - hydroxybenzoic" [2].
Basis of Claim	Multiple-choice questions (MCQs) on a pharmaceutical education site [1].	Authoritative chemical and drug databases (Wikipedia, NCATS Inxight) [2] [3].
Structural Evidence	Not provided in search results.	The chemical name is "4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidiny)propyl ester." The critical ester bond (-COO-) is explicitly shown in the structural diagram and IUPAC name [3].

Aspect	Conflicting Classification (Amide)	Resolved Classification (Ester) & Evidence
Metabolic Pathway	Amides primarily undergo "hepatic microsomal enzymatic metabolism" [1] [4].	Esters are typically metabolized rapidly in plasma by butyrylcholinesterase (pseudocholinesterase) to para-aminobenzoic acid (PABA) derivatives [5] [4].

The structural evidence is the most definitive. The IUPAC name and chemical diagram for **cyclomethycaine** confirm the presence of an ester linkage, solidifying its classification as an **aminoester** [3].

Comprehensive Pharmacological Profile

The following table synthesizes the available quantitative and qualitative data on **cyclomethycaine**, with general local anesthetic principles included where specific data is lacking [1] [4].

Parameter	Details for Cyclomethycaine
IUPAC Name	4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester [3]
Molecular Formula	C ₂₂ H ₃₃ NO ₃ [3]
Molar Mass	359.502 g/mol [3]
Chemical Class	Ester (hydroxybenzoic acid ester) [2]
Mechanism of Action	Reversible blockade of voltage-gated sodium channels (Na _v), inhibiting sodium ion influx and propagation of action potentials in axons [1] [4].
Onset of Action	Related to pKa. (Specific pKa for cyclomethycaine not found. General principle: a pKa closer to physiological pH yields a faster onset) [4].

Parameter	Details for Cyclomethycaine
Duration of Action	Associated with protein binding. (Specific protein binding for cyclomethycaine not found). Ester anesthetics generally have shorter durations due to rapid plasma hydrolysis [5] [4].
Metabolism	Expected pathway: Rapid hydrolysis by plasma butyrylcholinesterase (pseudocholinesterase) [5].
Allergy Risk	Theoretical risk is higher than for amides, as ester metabolism produces PABA derivatives, which are more allergenic [5].
FDA Approval Date	1948 [3]

Experimental Protocols for Investigation

For researchers characterizing a compound like **cyclomethycaine**, here are detailed methodologies for key experiments.

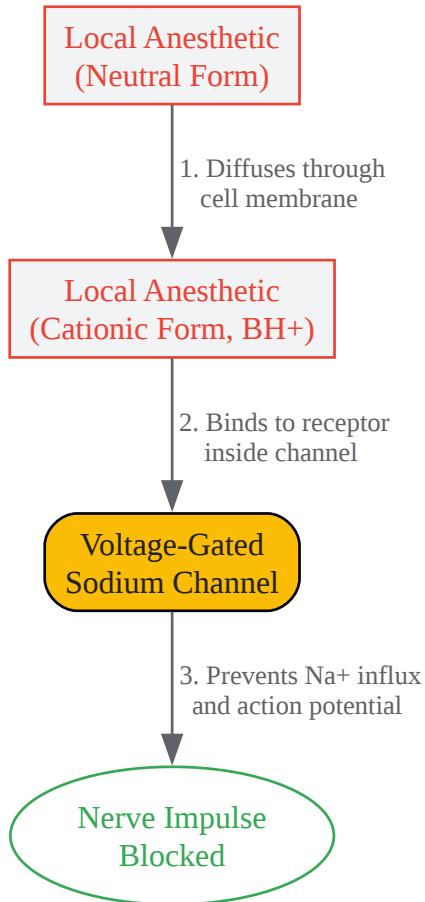
Sodium Channel Blockade Assay

This functional assay confirms the primary mechanism of action.

- **Purpose:** To verify and quantify the blockade of voltage-gated sodium channels.
- **Key Materials:** Cloned Nav channels (e.g., Nav1.7) expressed in a mammalian cell line (e.g., HEK293), patch-clamp electrophysiology rig, test compound solution.
- **Detailed Workflow:**
 - **Cell Preparation:** Culture cells stably expressing the target Nav channel.
 - **Electrophysiology:** Perform whole-cell voltage-clamp recordings. A standard protocol involves holding the cell at a negative potential (e.g., -90 mV) and applying step depolarizations to elicit sodium currents.
 - **Baseline Recording:** Measure the peak sodium current amplitude before drug application.
 - **Drug Application:** Perfuse the cells with a solution containing a known concentration of **cyclomethycaine**.
 - **Post-Drug Recording:** Re-measure the sodium current amplitude after a set time (e.g., 5 minutes) of drug exposure.

- **Dose-Response:** Repeat steps 1-5 with increasing concentrations of the drug. Calculate the percentage inhibition of the sodium current at each concentration.
- **Data Analysis:** Fit the dose-response data to a Hill equation to determine the half-maximal inhibitory concentration (IC_{50}), a key measure of potency.

The mechanism of local anesthetics like **cyclomethycaine** involves permeating the neuron and blocking the sodium channel from within, which can be visualized as follows:



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Pharmaceutical Stability Study (HPLC-based)

This protocol is critical for drug formulation and shelf-life determination.

- **Purpose:** To determine the stability of **cyclomethycaine** under various stress conditions and identify degradation products.

- **Key Materials:** **Cyclomethycaine** reference standard, HPLC system with UV/VIS detector, appropriate column (C18 reverse-phase), mobile phase (e.g., acetonitrile and phosphate buffer), forced-air oven.
- **Detailed Workflow:**
 - **Sample Preparation:** Prepare multiple solutions of **cyclomethycaine** at a specified concentration (e.g., 1 mg/mL).
 - **Stress Conditions:** Expose samples to different conditions:
 - **Acidic:** Add dilute HCl (e.g., 0.1 M) and store.
 - **Basic:** Add dilute NaOH (e.g., 0.1 M) and store.
 - **Oxidative:** Add hydrogen peroxide (e.g., 3%).
 - **Thermal:** Store solid powder and/or solution in an oven at elevated temperature (e.g., 40°C, 60°C).
 - **Photolytic:** Expose to UV and visible light.
 - **Analysis:** At predetermined time points (e.g., 1, 3, 5, 10 days), analyze stressed samples and a fresh control sample by HPLC.
 - **Data Analysis:** Monitor for the appearance of new peaks (degradation products) and the decrease in the area of the main **cyclomethycaine** peak. The rate of degradation under each condition can be calculated.

Regulatory and Development Considerations

For a drug like **cyclomethycaine**, which was approved in 1948 [3], a modern generic formulation would require:

- **Bioequivalence Studies:** Demonstrating that the generic product has comparable rate and extent of absorption to a reference product [1].
- **Impurity Profiling:** Thorough identification and quantification of degradation products using techniques like HPLC-MS, ensuring they are within safe limits [1].
- **Stability Studies:** Long-term and accelerated stability data to propose a shelf life, conducted according to ICH guidelines [1].

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To cite this document: Smolecule. [Cyclomethycaine aminoester local anesthetic classification]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b597143#cyclomethycaine-aminoester-local-anesthetic-classification]

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